molecular formula C14H12BrNO3 B8589203 N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide CAS No. 189223-19-6

N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide

Cat. No.: B8589203
CAS No.: 189223-19-6
M. Wt: 322.15 g/mol
InChI Key: SMBCQXXPYYLGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

189223-19-6

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

N-[2-[(2-bromophenoxy)methoxy]phenyl]formamide

InChI

InChI=1S/C14H12BrNO3/c15-11-5-1-3-7-13(11)18-10-19-14-8-4-2-6-12(14)16-9-17/h1-9H,10H2,(H,16,17)

InChI Key

SMBCQXXPYYLGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=O)OCOC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-Hydroxyphenyl)formamide (16.0 g, 130 mmol) was dissolved in 99.9% ethanol (65 ml). Sodium methoxide (7.0 g, 130 mmol) was suspended in 99.9% ethanol (70 ml) and added dropwise over 30 minutes. The resulting mixture was stirred for 30 minutes. 1-Bromo-2-chloromethoxybenzene (26.1 g, 118 mmol, synthesis described in J. Heterocycl. Chem., 11, 1974, 331-337) was added dropwise over 15 minutes. The reaction mixture was stirred for 2.5 h at room temperature, heated at reflux temperature for 2 h, and stirred at room temperature overnight. The mixture was filtered and the filtrate evaporated. The residue was dissolved in toluene (500 ml) and washed with a saturated sodium carbonate solution (2×200 ml). The organic phase was dried (MgSO4) and evaporated. The residue was suspended in ethanol (40 ml), filtered and washed with ethanol (3×10 ml). After drying, N-(2-(2-bromophenoxymethoxy)phenyl)formamide (14.1 g, 37%) was obtained.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride ##STR13## N-(2-Hydroxyphenyl)formamide (16.0 g, 130 mmol) was dissolved in 99.9% ethanol (65 ml). Sodium methoxide 7.0 g, 130 mmol) was suspended in 99.9% ethanol (70 ml) and added dropwise over 30 minutes. The resulting mixture was stirred for 30 minutes. 1-Bromo-2-chloromethoxybenzene (26.1 g, 118 mmol, synthesis described in J. Heterocycl. Chem., 11, 1974, 331-337) was added dropwise over 15 minutes. The reaction mixture was stirred for 2.5 h at room temperature, heated at reflux temperature for 2 h, and stirred at room temperature overnight. The mixture was filtered and evaporated. The residue was dissolved in toluene (500 ml) and washed with a saturated sodium carbonate solution (2×200 ml). The organic phase was dried (MgSO4) and evaporated. The residue was suspended in ethanol (40 ml), filtered and washed with ethanol (3×10 ml). After drying, this afforded the product, N-(2-(2-bromophenoxymethoxy)phenyl)formamide (14.1 g, 37%).
Name
1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

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